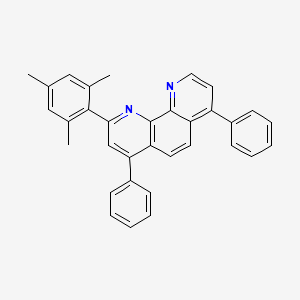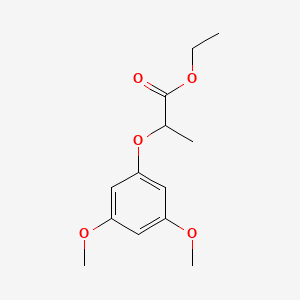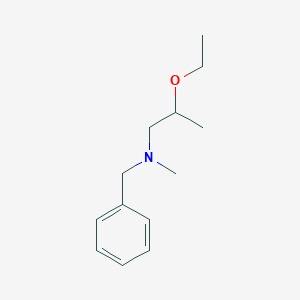![molecular formula C9H13N3O2 B14191033 N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide CAS No. 919996-29-5](/img/structure/B14191033.png)
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide is a compound that features a pyridine ring attached to an ethyl chain, which is further connected to a glycinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide typically involves the reaction of 2-(pyridin-2-yl)ethylamine with glycine derivatives under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
作用機序
The mechanism of action of N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the glycinamide moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide bond but lack the hydroxyl group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and functional groups.
Uniqueness
N-Hydroxy-N~2~-[2-(pyridin-2-yl)ethyl]glycinamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and redox reactions. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
919996-29-5 |
|---|---|
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
N-hydroxy-2-(2-pyridin-2-ylethylamino)acetamide |
InChI |
InChI=1S/C9H13N3O2/c13-9(12-14)7-10-6-4-8-3-1-2-5-11-8/h1-3,5,10,14H,4,6-7H2,(H,12,13) |
InChIキー |
XLEMEMAYQIXTBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CCNCC(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


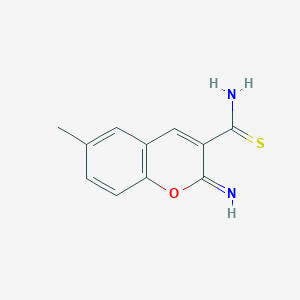
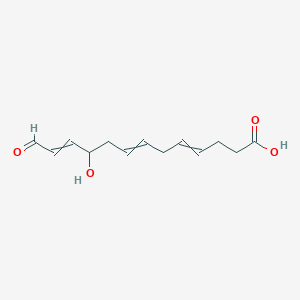
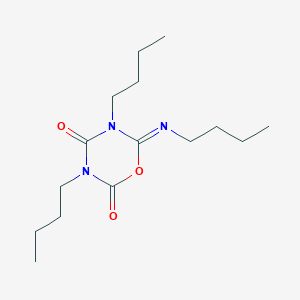
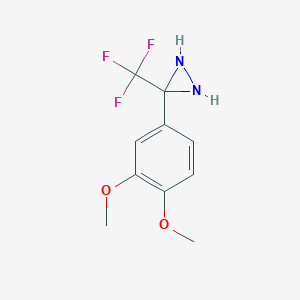
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
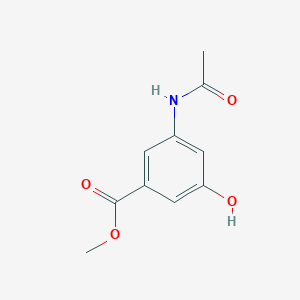
![2-[Bis(carboxymethyl)amino]hexanedioic acid](/img/structure/B14191008.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)
